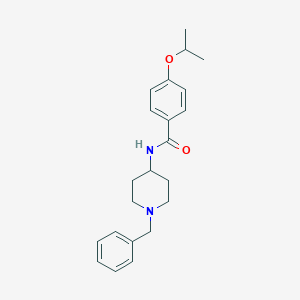
N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring, a benzyl group, and an isopropoxy substituent on a benzamide backbone. This structure is believed to contribute to its biological activity through interactions with specific biological targets.
The compound has been investigated primarily for its dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in the pathophysiology of Alzheimer's disease. Inhibiting these enzymes can help increase acetylcholine levels in the brain, potentially alleviating cognitive decline associated with Alzheimer's.
Inhibition Studies
In vitro studies have shown that related compounds exhibit significant AChE and BuChE inhibitory activities. For example, derivatives with similar structural motifs demonstrated IC50 values ranging from 5.90 μM to 6.76 μM for AChE and BuChE inhibition, respectively . Such findings suggest that modifications in the benzamide structure can enhance inhibitory efficacy.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicates that the presence of specific functional groups is crucial for biological activity. The introduction of an isopropoxy group at the para position of the benzamide enhances lipophilicity and may improve binding affinity to target enzymes.
Key Findings from SAR Studies
- Functional Groups : The presence of electron-donating groups at the aromatic ring enhances AChE inhibition.
- Piperidine Modifications : Alterations in the piperidine moiety can lead to variations in potency against cholinesterases.
- Benzyl Substituents : Different benzyl substituents can significantly affect the overall biological activity, as seen in various derivatives tested for their inhibitory effects .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Alzheimer's Disease Models : In a study involving transgenic mouse models of Alzheimer's, compounds with similar structures showed promise in improving cognitive function by modulating cholinergic neurotransmission .
- Cancer Cell Lines : Research has demonstrated that certain derivatives exhibit antiproliferative effects on prostate cancer cell lines (LNCaP), with IC50 values as low as 16 nM, indicating potential as anticancer agents .
- Biochemical Pathways : Compounds were found to disrupt androgen receptor-coactivator interactions, which is a critical pathway in prostate cancer progression. This suggests that this compound may also have applications in cancer therapeutics .
Data Summary
| Compound | Target Enzyme | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | AChE | 5.90 ± 0.07 | Inhibitor |
| This compound | BuChE | 6.76 ± 0.04 | Inhibitor |
| Related Bis-Benzamides | Prostate Cancer (LNCaP) | 16 nM | Antiproliferative |
Properties
Molecular Formula |
C22H28N2O2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C22H28N2O2/c1-17(2)26-21-10-8-19(9-11-21)22(25)23-20-12-14-24(15-13-20)16-18-6-4-3-5-7-18/h3-11,17,20H,12-16H2,1-2H3,(H,23,25) |
InChI Key |
DPPCDODLDMYPJX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















